This molecule does contain two functional groups commonly used in organic synthesis and peptide chemistry:
This compound is a derivative of acetic acid containing two protected amino groups. The first amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis due to its stability and ease of removal under mild basic conditions []. The second amino group is protected by a tert-butoxycarbonyl (Boc) group, another popular protecting group in peptide synthesis due to its acid stability and ease of removal under acidic conditions [].
The key feature of this molecule is the presence of two protected amine groups. The central carbon atom holds both amino groups, while the acetic acid functionality is attached to the same carbon. The Fmoc group is linked to the nitrogen atom of the first amine group via a methyleneoxycarbonyl linker. The Boc group is linked to the nitrogen atom of the second amine group via a tert-butylcarbonyl linker.
This specific compound is likely an intermediate in the synthesis of a larger molecule, particularly a peptide. The presence of both Fmoc and Boc protecting groups suggests a multistep synthesis where each amine group can be deprotected and functionalized independently.
Specific reaction conditions and the choice of amino acid building blocks will depend on the target peptide sequence.
This compound itself is not likely to have a specific mechanism of action. It serves as a protected building block for peptide synthesis. The final peptide product, depending on its sequence, could have various biological activities.